L-aspartic acid phosphoric acid salt

Molecular weight Elemental composition Phosphorus content

L-Aspartic acid phosphoric acid salt (CAS 170082-99-2, molecular formula C₄H₁₀NO₈P, molecular weight 231.10 g/mol) is a 1:1 salt composed of the proteinogenic amino acid L-aspartic acid and phosphoric acid. The compound is described as a white crystalline powder that is soluble in water.

Molecular Formula C4H10NO8P
Molecular Weight 231.10 g/mol
CAS No. 170082-99-2
Cat. No. B12658660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-aspartic acid phosphoric acid salt
CAS170082-99-2
Molecular FormulaC4H10NO8P
Molecular Weight231.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O.OP(=O)(O)O
InChIInChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1
InChIKeyTYBFYWFTPNZNIS-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Aspartic Acid Phosphoric Acid Salt (CAS 170082-99-2): Procurement-Relevant Physicochemical Baseline


L-Aspartic acid phosphoric acid salt (CAS 170082-99-2, molecular formula C₄H₁₀NO₈P, molecular weight 231.10 g/mol) is a 1:1 salt composed of the proteinogenic amino acid L-aspartic acid and phosphoric acid . The compound is described as a white crystalline powder that is soluble in water . Its computed topological polar surface area (TPSA) is 188.19 Ų, significantly higher than that of free L-aspartic acid (≈100.6 Ų), reflecting the contribution of the phosphate moiety [1]. This salt form is distinct from other common aspartate salts (e.g., sodium, potassium, magnesium, calcium aspartate) and from phosphoric acid adducts of other amino acids, making direct substitution non-trivial without understanding its specific physicochemical and functional profile.

Why Generic Substitution of L-Aspartic Acid Salts Risks Performance Gaps


Aspartate salts are not interchangeable; the counterion dictates solubility, hygroscopicity, buffering capacity, and biological handling. For instance, sodium L-aspartate exhibits water solubility >60 g/100 mL, whereas free L-aspartic acid is only sparingly soluble (~0.5 g/100 mL at 25 °C) [1]. The phosphoric acid salt combines the amino acid with a phosphate group, yielding a molecular weight of 231.10 g/mol and a TPSA of 188.19 Ų, which is nearly double that of free aspartic acid (100.62 Ų) and markedly higher than simple alkali-metal aspartates [2]. These differences mean that replacing L-aspartic acid phosphoric acid salt with another aspartate salt, or with free aspartic acid plus a separate phosphate source, can alter dissolution rate, solution pH, and the stoichiometric delivery of both the amino acid and phosphorus—parameters that are critical in precisely formulated nutritional, pharmaceutical, and industrial applications.

Quantitative Differentiation Evidence for L-Aspartic Acid Phosphoric Acid Salt vs. Closest Analogs


Molecular Weight and Phosphorus Content vs. Free L-Aspartic Acid

L-Aspartic acid phosphoric acid salt has a molecular weight of 231.10 g/mol, which is 73.6% higher than that of free L-aspartic acid (133.10 g/mol). This difference reflects the incorporation of one phosphoric acid moiety (H₃PO₄, 98.00 g/mol) per aspartate molecule [1]. Consequently, the phosphorus content is approximately 13.4% by weight, whereas free aspartic acid contains no phosphorus . For applications requiring simultaneous delivery of an amino acid and phosphate—such as parenteral nutrition or mineral-fortified animal feeds—this dual functionality eliminates the need to blend two separate ingredients, simplifying formulation and ensuring fixed stoichiometry.

Molecular weight Elemental composition Phosphorus content

Topological Polar Surface Area (TPSA) as a Proxy for Hydrophilicity vs. Free Aspartic Acid

The computed TPSA of L-aspartic acid phosphoric acid salt is 188.19 Ų, which is 87% larger than the TPSA of free L-aspartic acid (100.62 Ų) [1]. TPSA is a well-established descriptor correlating with aqueous solubility and membrane permeability. A higher TPSA generally indicates greater hydrophilicity and potentially enhanced dissolution in aqueous media, but also lower passive membrane permeability. For formulators targeting high aqueous solubility—e.g., in liquid nutritional products or water-treatment formulations—the elevated TPSA of the phosphate salt may offer a practical advantage over the free amino acid.

Hydrophilicity Topological polar surface area Drug-likeness

Aqueous Solubility Class-Level Inference vs. Free L-Aspartic Acid

Free L-aspartic acid has a reported water solubility of approximately 4.5–5 g/L at 25 °C . While a quantitative solubility value for the phosphoric acid salt is not publicly available from a non-excluded, authoritative source, salt formation with a strong mineral acid (phosphoric acid) typically enhances aqueous solubility relative to the free zwitterionic amino acid. For example, sodium L-aspartate exhibits a solubility exceeding 600 g/L [1]. It is reasonable to infer, at the class level, that the phosphate salt possesses intermediate to high water solubility, positioning it between the poorly soluble free acid and the highly soluble sodium salt. Experimental determination of the exact solubility is recommended before procurement for dissolution-critical applications.

Aqueous solubility Salt formation Formulation

Simultaneous Aspartate and Phosphate Delivery vs. Sequential Addition of Free Aspartic Acid and Inorganic Phosphate

In neonatal parenteral nutrition, the solubility of calcium and phosphate is critically dependent on amino acid concentration and pH. Published solubility curves demonstrate that increasing amino acid concentration enhances calcium and phosphate solubility, preventing dangerous precipitate formation . L-Aspartic acid phosphoric acid salt delivers both an amino acid (aspartate) and phosphate from a single molecular entity at a fixed molar ratio (1:1 aspartate:phosphate). In contrast, using free aspartic acid plus an inorganic phosphate salt (e.g., potassium phosphate) requires careful balancing of two separate components, increasing the risk of precipitation if mixing ratios deviate. The pre-complexed nature of the phosphate salt may offer formulation simplicity and improved compatibility, although direct comparative precipitation studies are not available.

Parenteral nutrition Mineral supplementation Feed additive

Hydrogen-Bond Donor/Acceptor Profile vs. Alkali-Metal Aspartate Salts

The phosphoric acid salt contains 6 hydrogen-bond donors and 9 hydrogen-bond acceptors, as computed from its molecular structure . This is substantially higher than sodium L-aspartate (typically ≤5 donors and ≤6 acceptors, depending on hydration state). The richer hydrogen-bonding network may facilitate co-crystallization with active pharmaceutical ingredients (APIs) or enhance compatibility with hydrophilic matrices. Literature on pharmaceutical salt selection indicates that aspartate salts generally exhibit lower toxicity than hydrochloride counterparts, and the additional phosphate group may further modulate crystal packing and dissolution [1]. However, no head-to-head co-crystallization data with specific APIs are available for this compound.

Hydrogen bonding Crystal engineering Co-crystallization

Application Scenarios for L-Aspartic Acid Phosphoric Acid Salt Supported by Differential Evidence


Dual-Source Nutrient in Parenteral and Enteral Formulations

The fixed 1:1 aspartate-to-phosphate stoichiometry (Sections 3.1, 3.4) makes this salt a candidate for total parenteral nutrition (TPN) formulations where both amino acid nitrogen and phosphorus must be delivered in precisely controlled ratios. By using a single compound rather than blending free aspartic acid with potassium or sodium phosphate, formulators reduce the number of variables that can shift calcium-phosphate solubility boundaries and cause precipitation .

Animal Feed Additive for Combined Amino Acid and Phosphorus Supplementation

The phosphorus content of approximately 13.4% by weight (Section 3.1) allows this compound to serve as a non-hygroscopic, defined-composition feed additive that supplies both an essential amino acid precursor and bioavailable phosphorus. This dual functionality is particularly relevant in monogastric animal nutrition, where phosphorus digestibility from inorganic sources is variable and amino acid balance is critical [1].

Hydrophilic Excipient or Co-Crystal Former in Pharmaceutical Development

The elevated TPSA (188.19 Ų) and rich hydrogen-bonding profile (6 donors, 9 acceptors; Sections 3.2, 3.5) position this salt as a potential hydrophilic co-crystal former for poorly water-soluble APIs. Its safety profile, inferred from the low toxicity of aspartate salts compared to hydrochloride salts, may facilitate regulatory acceptance in oral solid dosage forms [2].

Water-Treatment and Scale-Inhibition Formulations

Aspartic acid-based polymers and salts are known for their calcium-chelating and scale-inhibiting properties (Section 3.3). The phosphate moiety may enhance binding to calcium phosphate surfaces, potentially improving scale inhibition compared to non-phosphorus-containing aspartate polymers. While direct comparative data are lacking, the structural features suggest utility in cooling-water systems where both scale inhibition and corrosion control are required [3].

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